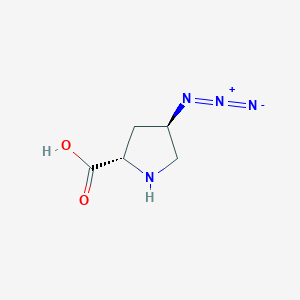

(2S,4R)-H-L-Pro(4-N3)-OH

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C5H8N4O2 |

|---|---|

Peso molecular |

156.14 g/mol |

Nombre IUPAC |

(2S,4R)-4-azidopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m1/s1 |

Clave InChI |

PPRFZPZRQYPCER-DMTCNVIQSA-N |

Solubilidad |

not available |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (2S,4R)-H-L-Pro(4-N3)-OH: Structure, Properties, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-H-L-Pro(4-N3)-OH, also known as (2S,4R)-4-azidoproline, is a synthetically modified, non-proteinogenic amino acid that has emerged as a powerful tool in chemical biology, peptide chemistry, and drug development. Its key feature is the presence of an azide (B81097) moiety at the 4-position of the proline ring. This functional group allows for highly specific and efficient bioorthogonal "click chemistry" reactions, enabling the precise conjugation of this amino acid to other molecules containing a compatible reactive group, such as an alkyne. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and key applications of (2S,4R)-4-azidoproline.

Structure and Chemical Identity

The structure of this compound is characterized by a pyrrolidine (B122466) ring with a carboxylic acid group at the 2-position and an azide group at the 4-position. The stereochemistry is defined as (2S,4R), which dictates the spatial arrangement of these functional groups.

| Property | Value |

| IUPAC Name | (2S,4R)-4-azidopyrrolidine-2-carboxylic acid |

| Common Name | (2S,4R)-4-azidoproline |

| CAS Number | 1019849-13-8[1] |

| Molecular Formula | C5H8N4O2[1] |

| Molecular Weight | 156.14 g/mol [1] |

| SMILES | O=C([C@@H]1C--INVALID-LINK--CN1)O |

Chemical Properties

The chemical properties of (2S,4R)-4-azidoproline are largely dictated by the interplay between the amino acid backbone and the reactive azide group.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons. The chemical shifts of the protons on the carbon bearing the azide group (C4) and the alpha-carbon (C2) would be of particular interest for confirming the structure and stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the carbon atoms of the pyrrolidine ring and the carboxyl group. The chemical shift of the carbon atom attached to the azide group would be a key identifier.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of (2S,4R)-4-azidoproline will exhibit characteristic absorption bands for its functional groups. The most prominent and diagnostic peak is the strong, sharp absorption band for the asymmetric stretching vibration of the azide group (–N₃), which typically appears in the region of 2100 cm⁻¹.[2] Other expected absorptions include the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch of the carboxylic acid.

-

Mass Spectrometry (MS): Mass spectrometry is a crucial technique for confirming the molecular weight of (2S,4R)-4-azidoproline. The expected molecular ion peak [M+H]⁺ would be at m/z 157.07.

Physicochemical Properties

| Property | Value/Description |

| Solubility | Data on the quantitative solubility of (2S,4R)-4-azidoproline is not widely published. However, as an amino acid, it is expected to have some solubility in water and polar protic solvents. Its solubility in organic solvents is likely to be limited but can be improved by protection of the amino and carboxyl groups. |

| pKa | The pKa values for the carboxylic acid and the secondary amine of (2S,4R)-4-azidoproline have not been specifically reported. By analogy to hydroxyproline (B1673980), the carboxylic acid pKa is expected to be around 2-3, and the secondary amine pKa is expected to be around 9-10. |

| Reactivity | The primary reactivity of interest is the azide group's participation in bioorthogonal click chemistry reactions. It readily undergoes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with terminal and cyclic alkynes, respectively, to form stable triazole linkages.[1] |

Experimental Protocols

Synthesis of (2S,4R)-4-azidoproline

A common synthetic route to (2S,4R)-4-azidoproline starts from the readily available and inexpensive (2S,4R)-4-hydroxyproline. The synthesis involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide salt. A detailed experimental protocol is outlined below, based on established chemical transformations.

Step 1: Protection of the amine and carboxylic acid of (2S,4R)-4-hydroxyproline. To a solution of (2S,4R)-4-hydroxyproline in a suitable solvent (e.g., a mixture of dioxane and water), add a Boc-protecting agent such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., sodium hydroxide) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Following acidic workup, the resulting Boc-protected hydroxyproline can be esterified, for example, by reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, to yield the fully protected starting material.

Step 2: Activation of the hydroxyl group. The hydroxyl group of the protected hydroxyproline is activated to facilitate nucleophilic substitution. A common method is to convert it into a sulfonate ester, such as a tosylate or mesylate. To a solution of the protected hydroxyproline in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine (B128534) or pyridine) at 0 °C, add p-toluenesulfonyl chloride or methanesulfonyl chloride dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature until the starting material is consumed.

Step 3: Nucleophilic substitution with azide. The activated hydroxyl group is displaced by an azide ion. The sulfonate ester is dissolved in a polar aprotic solvent such as DMF, and sodium azide is added. The reaction mixture is heated to an elevated temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography.

Step 4: Deprotection. The protecting groups are removed to yield the final product. The Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane. The methyl ester can be hydrolyzed using a base such as lithium hydroxide (B78521) in a mixture of water and an organic solvent like THF or methanol. After acidification and purification (e.g., by ion-exchange chromatography), this compound is obtained.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general procedure for the conjugation of (2S,4R)-4-azidoproline to an alkyne-containing molecule.

Materials:

-

This compound (or its protected form)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

A suitable ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Organic co-solvent if needed (e.g., DMSO, t-butanol)

Procedure:

-

Prepare stock solutions of all reagents in the appropriate solvents.

-

In a reaction vessel, dissolve the alkyne-containing molecule and (2S,4R)-4-azidoproline in the chosen buffer. An organic co-solvent may be added to improve solubility.

-

Add the THPTA ligand to the reaction mixture.

-

Add the copper(II) sulfate solution to the mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.

-

Upon completion, the product can be purified using standard techniques such as HPLC or size-exclusion chromatography.

Applications in Research and Drug Development

The unique properties of (2S,4R)-4-azidoproline make it a valuable tool in various research and development areas.

Peptide Synthesis and Conformational Studies

(2S,4R)-4-azidoproline can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, typically in its Fmoc- or Boc-protected form. The presence of the azido (B1232118) group at the 4-position of the proline ring has been shown to influence the conformational preferences of the peptide backbone. Specifically, the stereochemistry at the C4 position affects the cis-trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine ring. The (4R)-azido group, as in the title compound, has been reported to stabilize the polyproline II (PPII) helical conformation.[3] This conformational control is a valuable tool for designing peptides with specific secondary structures and for studying protein-protein interactions.

Antibody-Drug Conjugates (ADCs)

A significant application of (2S,4R)-4-azidoproline is in the development of site-specific antibody-drug conjugates (ADCs). In this context, the azidoproline can be incorporated into the antibody, either through genetic engineering to introduce it at a specific site or by enzymatic modification of the antibody's glycans to introduce an azide handle. The azide group then serves as a chemical handle for the precise attachment of a cytotoxic drug that has been functionalized with an alkyne. This site-specific conjugation via click chemistry leads to a homogeneous population of ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing the therapeutic window and ensuring batch-to-batch consistency.[][5]

Chemical Biology and Biomaterial Science

The ability to use (2S,4R)-4-azidoproline in click chemistry reactions opens up a wide range of possibilities in chemical biology and biomaterial science. It can be used to:

-

Label proteins and peptides for imaging and tracking in living cells.

-

Functionalize surfaces and nanoparticles for targeted drug delivery and diagnostic applications.

-

Create novel biomaterials with tailored properties by cross-linking azide-containing peptides with multi-alkyne linkers.

-

Develop activity-based probes to study enzyme function.

Conclusion

This compound is a versatile and valuable synthetic amino acid that has found widespread application in various fields of chemical and biological research. Its key feature, the azide group, provides a powerful tool for bioorthogonal conjugation through click chemistry. This allows for the precise and efficient labeling, modification, and cross-linking of peptides, proteins, and other biomolecules. The ability to influence peptide conformation further enhances its utility in the design of structured peptides and peptidomimetics. As the fields of chemical biology and targeted therapeutics continue to advance, the importance and application of (2S,4R)-4-azidoproline are expected to grow, particularly in the development of next-generation antibody-drug conjugates and other precision medicines.

References

(2S,4R)-4-Azido-L-proline applications in chemical biology for beginners

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(2S,4R)-4-Azido-L-proline is a synthetically modified amino acid that has emerged as a powerful tool in the field of chemical biology. This proline analog, featuring a bioorthogonal azido (B1232118) group, enables the site-specific labeling and investigation of proteins and biological processes. Its unique properties allow for its incorporation into proteins, such as collagen, through the cell's own translational machinery. Once incorporated, the azido group serves as a chemical handle for "click" chemistry reactions, facilitating the attachment of reporter molecules for imaging, purification, and proteomic analysis.[1][2][3] This guide provides a comprehensive overview of the applications of (2S,4R)-4-Azido-L-proline, detailed experimental protocols, and quantitative data to assist researchers in leveraging this versatile molecule.

Core Concepts and Applications

The utility of (2S,4R)-4-Azido-L-proline stems from its structural similarity to L-proline, a key amino acid in various proteins, most notably collagen.[4][5][6] This similarity allows it to be recognized by the cellular machinery and incorporated into newly synthesized proteins. The presence of the azido group, which is abiotic and chemically inert in the cellular environment, provides a specific target for bioorthogonal reactions.

Metabolic Labeling of Collagen

Collagen, the most abundant protein in mammals, is rich in proline and hydroxyproline (B1673980) residues.[4][5] This makes it an ideal target for metabolic labeling using (2S,4R)-4-Azido-L-proline. By supplementing cell culture media with this analog, researchers can introduce the azido handle into newly synthesized collagen.[1][2][3] This enables the visualization and tracking of collagen production and deposition in live cells, providing insights into processes like tissue regeneration, fibrosis, and cancer metastasis.[3]

Proteomics and Protein-Protein Interaction Studies

The azido group on incorporated (2S,4R)-4-Azido-L-proline allows for the selective enrichment of labeled proteins from complex cellular lysates.[7][8] Through click chemistry-mediated biotinylation, azido-containing proteins can be captured on streptavidin beads and subsequently identified by mass spectrometry.[7][9] This approach facilitates the identification of newly synthesized proteins under specific cellular conditions and can be adapted to study protein-protein interactions.

Peptide Synthesis and Drug Discovery

(2S,4R)-4-Azido-L-proline serves as a valuable building block in solid-phase peptide synthesis.[10][11] The azido group can be introduced into synthetic peptides at specific positions, providing a site for subsequent modification with various functionalities, including fluorescent probes, polyethylene (B3416737) glycol (PEG), or drug molecules. This has significant implications for the development of novel peptide-based therapeutics and diagnostic agents.

Data Presentation

Quantitative data is essential for evaluating the efficiency of labeling and subsequent reactions. The following tables summarize key quantitative parameters for the application of (2S,4R)-4-Azido-L-proline.

| Parameter | Value | Reference |

| Metabolic Labeling | ||

| Typical Concentration in Media | 1-5 mM | [7] |

| Incorporation Efficiency | Varies by cell type and protein | [12] |

| Click Chemistry: CuAAC vs. SPAAC | ||

| CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) | ||

| Typical Protein Identification | 229 proteins (in a specific study) | [9] |

| Advantages | Higher protein identification rate in some studies | [9] |

| Disadvantages | Cytotoxicity of copper catalyst | [2] |

| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | ||

| Typical Protein Identification | 188 proteins (in a specific study) | [9] |

| Advantages | Biocompatible, suitable for live-cell imaging | [1][2][3] |

| Disadvantages | Lower protein identification rate in some studies | [9] |

Table 1: Quantitative Parameters for (2S,4R)-4-Azido-L-proline Applications.

Experimental Protocols

Protocol 1: Synthesis of (2S,4R)-4-Azido-L-proline

A common synthetic route to (2S,4R)-4-Azido-L-proline starts from the commercially available Boc-(2S,4R)-4-hydroxyproline methyl ester. The synthesis involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide (B81097) source.

Materials:

-

Boc-(2S,4R)-4-hydroxyproline methyl ester

-

Methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl)

-

Triethylamine (TEA) or pyridine

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Mesylation/Tosylation: Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester in DCM and cool to 0°C. Add TEA or pyridine, followed by the dropwise addition of MsCl or TsCl. Stir the reaction at 0°C for 1-2 hours and then at room temperature overnight.

-

Azide Substitution: After reaction completion (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure. Dissolve the crude mesylate/tosylate in DMF and add sodium azide. Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Purification and Deprotection: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Purify the crude product by column chromatography to obtain Boc-(2S,4R)-4-azido-L-proline methyl ester. For the free amino acid, hydrolyze the methyl ester with LiOH and remove the Boc protecting group with TFA.

A detailed, step-by-step synthesis with characterization data can be found in the literature.[13][14]

Protocol 2: Metabolic Labeling of Collagen in Cell Culture

This protocol describes the incorporation of (2S,4R)-4-Azido-L-proline into collagen in a mammalian cell line.

Materials:

-

Mammalian cell line of interest (e.g., fibroblasts, osteoblasts)

-

Complete cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

(2S,4R)-4-Azido-L-proline

-

Proline-free medium

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Proline Starvation (Optional but Recommended): To enhance incorporation, replace the complete medium with proline-free medium and incubate the cells for 1-2 hours.

-

Metabolic Labeling: Prepare the labeling medium by supplementing the proline-free medium with (2S,4R)-4-Azido-L-proline to a final concentration of 1-5 mM. Also, add dialyzed FBS to minimize the concentration of natural proline.

-

Incubation: Remove the starvation medium and add the labeling medium to the cells. Incubate for 24-72 hours, depending on the cell type and the desired level of labeling.

-

Cell Lysis or Fixation: After the labeling period, the cells can be washed with PBS and either lysed for proteomic analysis or fixed for imaging.

Protocol 3: Bioorthogonal Labeling via Click Chemistry (SPAAC)

This protocol outlines the labeling of azido-modified proteins in fixed cells using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Materials:

-

Cells metabolically labeled with (2S,4R)-4-Azido-L-proline

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

0.1% Triton X-100 in PBS for permeabilization

-

Cyclooctyne-conjugated fluorescent dye (e.g., DBCO-Fluor 488)

-

Bovine serum albumin (BSA) for blocking

Procedure:

-

Fixation: Wash the labeled cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes.

-

Click Reaction: Prepare the click reaction cocktail by diluting the cyclooctyne-conjugated fluorescent dye in PBS (final concentration typically 10-50 µM). Remove the blocking solution and add the click reaction cocktail to the cells. Incubate for 1-2 hours at room temperature, protected from light.

-

Washing and Imaging: Wash the cells three times with PBS. The cells are now ready for imaging using fluorescence microscopy.

Visualizations

Synthesis of (2S,4R)-4-Azido-L-proline

A simplified workflow for the synthesis of (2S,4R)-4-Azido-L-proline.

Metabolic Labeling and Bioorthogonal Detection Workflow

General workflow for metabolic labeling and detection using (2S,4R)-4-Azido-L-proline.

Collagen Biosynthesis and Labeling Pathway

Schematic of collagen biosynthesis pathway incorporating (2S,4R)-4-Azido-L-proline and subsequent bioorthogonal labeling.

Conclusion

(2S,4R)-4-Azido-L-proline is a powerful and versatile tool for chemical biologists, enabling the study of protein synthesis, trafficking, and interactions in a dynamic cellular environment. Its ability to be metabolically incorporated into proteins, particularly collagen, and its compatibility with bioorthogonal click chemistry provide a robust platform for a wide range of applications, from fundamental cell biology to drug discovery. The protocols and data presented in this guide offer a starting point for researchers looking to employ this valuable chemical probe in their own investigations. As the field of chemical biology continues to evolve, the applications of (2S,4R)-4-Azido-L-proline and other non-canonical amino acids are poised to expand, offering ever more sophisticated ways to interrogate and manipulate biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Pivotal Role of (2S,4R)-4-Azidoproline in Modern Peptide Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-H-L-Pro(4-N3)-OH, or (2S,4R)-4-azidoproline, has emerged as a powerful and versatile building block in modern peptide chemistry. Its unique combination of a conformationally constrained proline ring and a bioorthogonal azide (B81097) handle has unlocked new avenues for peptide design, modification, and therapeutic development. This guide provides a comprehensive overview of its synthesis, incorporation into peptides, and its diverse applications, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Introduction: The Significance of a Modified Proline

Proline residues play a critical role in peptide and protein structure, inducing turns and kinks in the polypeptide backbone and influencing conformational stability. The introduction of a substituent at the 4-position of the proline ring, as in (2S,4R)-4-azidoproline, offers a dual advantage: it modulates the conformational preferences of the peptide and provides a site for specific chemical modification. The azide group is particularly valuable due to its bioorthogonality, reacting selectively with alkynes via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. This allows for the precise and efficient attachment of a wide array of functionalities to peptides under mild conditions[3][4].

Synthesis of (2S,4R)-4-Azidoproline

The most common and efficient route to protected (2S,4R)-4-azidoproline starts from the readily available and inexpensive (2S,4R)-4-hydroxyproline. The synthesis involves the conversion of the hydroxyl group to an azide, typically via a Mitsunobu reaction, which proceeds with inversion of stereochemistry.

Experimental Protocol: Synthesis of Fmoc-(2S,4R)-4-Azido-L-proline-OH

This protocol is a representative synthesis based on established methods[5].

Materials:

-

Fmoc-(2S,4R)-4-hydroxy-L-proline

-

Triphenylphosphine (B44618) (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Diphenylphosphoryl azide (DPPA)

-

Dry tetrahydrofuran (B95107) (THF)

-

Sodium azide (NaN3)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation: Dissolve Fmoc-(2S,4R)-4-hydroxy-L-proline (1 equivalent) and triphenylphosphine (1.5 equivalents) in dry THF under an inert atmosphere (e.g., argon or nitrogen).

-

Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. After the addition is complete, add diphenylphosphoryl azide (1.2 equivalents) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the protected azidoproline ester.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures, such as treatment with lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

-

Final Purification: After acidic work-up, the final product, Fmoc-(2S,4R)-4-azido-L-proline-OH, is purified by recrystallization or chromatography.

Quantitative Data:

| Step | Reagents | Typical Yield | Reference |

| Mitsunobu Azidation | PPh3, DIAD, DPPA | 70-85% | [5] |

| Ester Hydrolysis | LiOH | >90% | General knowledge |

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected (2S,4R)-4-azidoproline can be readily incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols[6][7][8]. The azide group is stable to the conditions of Fmoc deprotection (piperidine in DMF) and peptide coupling.

Experimental Protocol: Manual Fmoc-SPPS Incorporation

Materials:

-

Rink amide or Wang resin

-

Fmoc-protected amino acids, including Fmoc-(2S,4R)-4-azidoproline-OH

-

Coupling reagents: HBTU/HOBt or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents), including Fmoc-(2S,4R)-4-azidoproline-OH, with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the coupling efficiency using a ninhydrin (B49086) test.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Modern Peptide Chemistry

The presence of the azide group in (2S,4R)-4-azidoproline opens up a vast landscape of applications, primarily centered around the highly efficient and selective CuAAC reaction.

Peptide Stapling and Cyclization

Peptide stapling is a strategy to constrain a peptide into a specific secondary structure, often an α-helix, by introducing a covalent linkage between two amino acid side chains[4][9]. This can enhance proteolytic stability, cell permeability, and binding affinity to target proteins[10]. (2S,4R)-4-azidoproline, in combination with an alkyne-containing amino acid, can be used to form a triazole-based staple via an intramolecular CuAAC reaction[4].

Workflow for Peptide Stapling using (2S,4R)-4-Azidoproline:

Caption: Workflow for peptide stapling via intramolecular CuAAC.

Bioconjugation and Functionalization

The azide group serves as a versatile handle for conjugating a wide range of molecules to peptides, including fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), and small molecule drugs[1][11]. This is invaluable for creating sophisticated molecular probes, targeted drug delivery systems, and improving the pharmacokinetic properties of therapeutic peptides.

Experimental Protocol: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general method for on-resin click chemistry[1][2][12].

Materials:

-

Peptide-resin containing (2S,4R)-4-azidoproline

-

Alkyne-containing molecule (e.g., alkyne-fluorophore) (5-10 equivalents)

-

Copper(I) source: Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with a reducing agent

-

Reducing agent (if using CuSO4): Sodium ascorbate (B8700270)

-

Ligand (optional, to accelerate the reaction and protect the peptide): Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent: DMF or a mixture of DMF/water or DMSO/water

Procedure:

-

Resin Preparation: Swell the azido-peptide-resin in the reaction solvent.

-

Reaction Mixture: In a separate vial, prepare the click reaction cocktail. If using CuSO4, pre-mix it with the ligand and sodium ascorbate in the solvent.

-

Click Reaction: Add the alkyne-containing molecule to the resin, followed by the click reaction cocktail.

-

Incubation: Agitate the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by mass spectrometry.

-

Washing: Once the reaction is complete, wash the resin extensively with the reaction solvent, followed by DCM and methanol, to remove excess reagents and the copper catalyst.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify by RP-HPLC as described previously.

Quantitative Data for CuAAC Reactions:

| Reaction Type | Copper Source | Ligand | Solvent | Time (h) | Typical Yield | Reference |

| On-Resin | CuSO4/NaAsc | TBTA | DMF/H2O | 12 | >90% | [1][12] |

| In Solution | CuI | None | DMF | 4-8 | 85-95% | [3] |

| On-Resin | CuSO4/NaAsc | THPTA | DMSO/H2O | 4 | >95% | [11] |

Conformational Control and Structural Biology

The stereochemistry at the 4-position of the proline ring significantly influences the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding peptide bond. (2S,4R)-4-azidoproline has been shown to stabilize the polyproline II (PPII) helix, a crucial secondary structure element in many biologically important proteins, including collagen[13][14][15]. This conformational directing effect can be exploited to design peptides with predefined structures for studying protein-protein interactions or as scaffolds in materials science.

Conformational Preferences of Azidoproline Derivatives:

| Derivative | Conformer Ratio (s-trans:s-cis) in D2O | Pyrrolidine Ring Pucker | Effect on PPII Helix | Reference |

| Ac-(4R)Azp-OCH3 | 6.1 : 1 | C4-exo | Stabilizing | [13] |

| Ac-(4S)Azp-OCH3 | 2.6 : 1 | C4-endo | Destabilizing | [13] |

The stabilization of the PPII helix by (2S,4R)-4-azidoproline is attributed to a stereoelectronic "azido gauche effect"[13][14].

Caption: Drug discovery workflow incorporating (2S,4R)-4-azidoproline.

Conclusion

(2S,4R)-4-Azidoproline has firmly established itself as a cornerstone of modern peptide chemistry. Its straightforward synthesis, compatibility with standard peptide synthesis protocols, and the versatility of its azide functionality have empowered researchers to create novel peptide architectures with enhanced properties and functionalities. From stabilizing specific secondary structures to enabling the construction of complex bioconjugates and peptide-based drugs, the applications of this unique amino acid continue to expand, promising further innovations in chemical biology, materials science, and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Short, highly efficient syntheses of protected 3-azido- and 4-azidoproline and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. peptide.com [peptide.com]

- 9. explorationpub.com [explorationpub.com]

- 10. Frontiers | Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides [frontiersin.org]

- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Conformational Effects of 4-Azidoproline Incorporation in Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, 4-azidoproline (Azp) has emerged as a particularly versatile building block. Its unique stereoelectronic properties allow for precise control over peptide conformation, while the azide (B81097) moiety serves as a chemical handle for bioorthogonal "click" chemistry, enabling the synthesis of complex peptide conjugates. This technical guide provides a comprehensive overview of the conformational effects of 4-azidoproline incorporation, detailed experimental protocols for its use, and its applications in peptide-based drug discovery.

Conformational Consequences of 4-Azidoproline Incorporation

The introduction of an azide group at the C4 position of the proline ring significantly influences two key conformational features: the cis/trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine (B122466) ring. These effects are stereospecific, depending on the chirality at the C4 position.

Control of cis/trans Isomerization

The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the equilibrium between these two states is a critical determinant of peptide and protein structure and function. The stereochemistry of 4-azidoproline plays a crucial role in biasing this equilibrium.

(4R)-azidoproline ((4R)Azp) promotes a higher trans population compared to unsubstituted proline. This is attributed to the "azido gauche effect," where the electronegative azide group in the R configuration favors a Cγ-exo ring pucker. This pucker, in turn, stabilizes the trans conformation of the preceding amide bond.

(4S)-azidoproline ((4S)Azp) , conversely, leads to a decrease in the trans population, favoring the cis conformation more than unsubstituted proline. The azide group in the S configuration induces a Cγ-endo ring pucker, which is sterically more compatible with a cis amide bond.

Table 1: Quantitative Analysis of cis/trans Amide Bond Conformation

| Proline Analogue | Preceding Amino Acid | Solvent | trans:cis Ratio |

| Proline | Ac | D₂O | 4.9 : 1 |

| (4R)Azp | Ac | D₂O | 6.1 : 1[1] |

| (4S)Azp | Ac | D₂O | 2.6 : 1[1] |

| Proline | Trp | D₂O (anionic) | 0.35 : 0.65 |

| (4R)Azp-containing peptide | Various | Various | Generally increased trans |

| (4S)Azp-containing peptide | Various | Various | Generally increased cis |

Pyrrolidine Ring Pucker

The five-membered ring of proline is not planar and exists in one of two preferred puckered conformations: Cγ-exo (the Cγ atom is out of the plane on the opposite side of the carboxyl group) or Cγ-endo (the Cγ atom is on the same side as the carboxyl group). The stereochemistry of the 4-azido substituent dictates the preferred pucker.

-

(4R)Azp strongly favors the Cγ-exo pucker. This conformation is associated with more compact, helical peptide structures like the polyproline II (PPII) helix and stabilizes the trans amide bond.

-

(4S)Azp predominantly adopts the Cγ-endo pucker. This pucker is often associated with more extended peptide conformations and is sterically more favorable for a cis amide bond.

Table 2: Influence of 4-Substituted Prolines on Pyrrolidine Ring Pucker

| Proline Analogue | Preferred Ring Pucker | Associated Amide Conformation | Impact on Secondary Structure |

| (4R)Azp | Cγ-exo[1] | trans | Stabilizes PPII helix[1] |

| (4S)Azp | Cγ-endo[1] | cis | Destabilizes PPII helix[1] |

| (4R)-Fluoroproline | Cγ-exo | trans | Stabilizes compact conformations |

| (4S)-Fluoroproline | Cγ-endo | cis | Favors extended conformations |

Experimental Protocols

The successful application of 4-azidoproline in peptide research relies on robust and well-defined experimental procedures. This section provides detailed methodologies for the synthesis of 4-azidoproline-containing peptides and their subsequent modification via click chemistry.

Solid-Phase Peptide Synthesis (SPPS) of 4-Azidoproline-Containing Peptides

This protocol outlines the manual synthesis of a peptide incorporating either (4R)- or (4S)-azidoproline using Fmoc/tBu chemistry.

Materials:

-

Fmoc-protected amino acids (including Fmoc-(4R)Azp-OH or Fmoc-(4S)Azp-OH)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-(4R)Azp-OH or Fmoc-(4S)Azp-OH at the desired position.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Solid Support

This protocol describes the "clicking" of an alkyne-containing molecule to a 4-azidoproline residue within a peptide synthesized on a solid support.

Materials:

-

Peptide-resin containing a 4-azidoproline residue

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) (5-10 equivalents)

-

Copper(I) iodide (CuI) (1-2 equivalents) or Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent (e.g., sodium ascorbate)

-

N,N-Diisopropylethylamine (DIPEA) (5-10 equivalents) or a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Anhydrous DMF or a mixture of DMF and water

Procedure:

-

Resin Preparation: Swell the 4-azidoproline-containing peptide-resin in DMF.

-

Reaction Setup (using CuI):

-

To the swollen resin, add the alkyne-containing molecule dissolved in DMF.

-

Add DIPEA to the mixture.

-

Add CuI to initiate the reaction.

-

Shake the reaction mixture at room temperature for 4-12 hours.

-

-

Reaction Setup (using CuSO₄/Sodium Ascorbate):

-

To the swollen resin in a DMF/water mixture, add the alkyne-containing molecule.

-

Add a freshly prepared solution of sodium ascorbate.

-

Add a solution of CuSO₄. The use of a copper-chelating ligand like THPTA is recommended to improve efficiency and reduce peptide degradation.

-

Shake the reaction mixture at room temperature for 1-4 hours.

-

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and copper catalyst.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in the SPPS protocol (steps 6-8).

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for quantitatively assessing the conformational effects of 4-azidoproline incorporation.

Sample Preparation:

-

Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN/D₂O, or DMSO-d₆) to a concentration of 1-5 mM.

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

Data Acquisition:

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the overall peptide folding and to identify the distinct signals for the cis and trans isomers. The relative populations of the two isomers can be determined by integrating the corresponding well-resolved proton signals.

-

2D NMR (COSY, TOCSY, NOESY/ROESY): Acquire a suite of two-dimensional NMR experiments for complete resonance assignment of the peptide backbone and side chains for both the cis and trans conformers.

-

COSY and TOCSY spectra are used to identify spin systems of individual amino acid residues.

-

NOESY or ROESY spectra provide through-space correlations between protons, which are crucial for determining the secondary structure and the specific conformation around the Xaa-Azp peptide bond. The presence or absence of specific NOEs (e.g., between the α-proton of the preceding residue and the δ-protons of the azidoproline) can definitively distinguish between the cis and trans isomers.

-

-

¹³C and ¹⁵N HSQC: Heteronuclear single quantum coherence experiments can provide additional resolution and information, particularly for larger peptides. The chemical shifts of the proline Cβ and Cγ carbons are sensitive to the cis/trans isomerization state.

Data Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the resonances for both the major and minor isomers.

-

Quantify the cis:trans ratio by integrating well-resolved, non-overlapping peaks in the 1D ¹H spectrum or cross-peaks in 2D spectra.

-

Analyze NOE patterns to determine the pyrrolidine ring pucker and the overall peptide conformation.

Visualization of Workflows and Concepts

Graphviz diagrams are provided to illustrate key workflows and relationships relevant to the application of 4-azidoproline in peptide research.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of (2S,4R)-4-Azido-L-proline Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-4-Azido-L-proline is a valuable non-canonical amino acid for peptide synthesis, offering a versatile chemical handle for post-synthetic modifications via "click chemistry." The presence of the azido (B1232118) group allows for the facile and highly specific introduction of various functionalities, such as imaging agents, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains, through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This application note provides detailed protocols for the incorporation of Fmoc-(2S,4R)-4-Azido-L-proline into peptides using solid-phase peptide synthesis (SPPS) and its application in the synthesis of RGD peptide analogs for targeting αvβ3 integrin.

The Arg-Gly-Asp (RGD) sequence is a well-established motif for binding to integrin receptors, which are transmembrane proteins involved in cell adhesion, signaling, and migration. The αvβ3 integrin is of particular interest as it is overexpressed on the surface of various tumor cells and activated endothelial cells during angiogenesis. Peptides containing the RGD sequence can act as antagonists to this receptor, inhibiting tumor growth and metastasis. The incorporation of (2S,4R)-4-Azido-L-proline into an RGD peptide allows for the subsequent conjugation of therapeutic or diagnostic agents, creating targeted drug delivery systems.

Experimental Protocols

Two primary methods for incorporating (2S,4R)-4-Azido-L-proline into peptides via Fmoc-SPPS are presented: direct coupling of Fmoc-(2S,4R)-4-Azido-L-proline and a "proline editing" approach starting from Fmoc-(2S,4R)-4-Hydroxy-L-proline.

Protocol 1: Direct Incorporation of Fmoc-(2S,4R)-4-Azido-L-proline

This protocol is suitable for the direct incorporation of the commercially available Fmoc-(2S,4R)-4-Azido-L-proline into a peptide sequence. Due to the steric hindrance of the 4-substituted proline, potent coupling reagents are recommended to ensure high coupling efficiency.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-Azido-L-proline)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine (B6355638), 20% (v/v) in DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether, cold

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

Dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Incorporation of Fmoc-(2S,4R)-4-Azido-L-proline (Difficult Coupling):

-

Dissolve Fmoc-(2S,4R)-4-Azido-L-proline (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the resin and couple for 4 hours.

-

Optional Double Coupling: After the initial coupling, wash the resin with DMF (3x) and repeat the coupling step with a fresh solution of activated Fmoc-(2S,4R)-4-Azido-L-proline for another 2-4 hours to ensure complete reaction.

-

Monitor the coupling completion using a Kaiser test. A negative (yellow) result indicates a complete reaction.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 (or 4 for the azido-proline) for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the cleavage mixture and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a minimal amount of acetonitrile/water.

-

Purify the peptide by reverse-phase HPLC (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm the correct molecular weight.

-

Protocol 2: "Proline Editing" - On-Resin Conversion of Hydroxyproline to Azidoproline

This alternative approach involves incorporating the more readily available and less sterically hindered Fmoc-(2S,4R)-4-Hydroxy-L-proline (Fmoc-Hyp-OH) into the peptide sequence, followed by a post-synthetic modification on the resin to convert the hydroxyl group to an azide (B81097).

Materials:

-

All materials from Protocol 1, substituting Fmoc-(2S,4R)-4-Azido-L-proline with Fmoc-(2S,4R)-4-Hydroxy-L-proline.

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN3)

Procedure:

-

Peptide Synthesis: Synthesize the peptide sequence up to the position of the desired azido-proline using standard Fmoc-SPPS protocols, incorporating Fmoc-Hyp-OH at that position.

-

On-Resin Mesylation:

-

Swell the peptide-resin in DCM.

-

Add a solution of MsCl (10 eq.) and DIPEA (20 eq.) in DCM.

-

React for 2 hours at room temperature.

-

Wash the resin thoroughly with DCM (5x) and DMF (5x).

-

-

On-Resin Azide Substitution:

-

Swell the mesylated peptide-resin in DMF.

-

Add a solution of NaN3 (20 eq.) in DMF/water (9:1).

-

React for 12-24 hours at 50-60 °C.

-

Wash the resin with water (3x), DMF (5x), and DCM (5x).

-

-

Continue Peptide Synthesis: Continue with the standard Fmoc-SPPS cycles to complete the peptide sequence.

-

Cleavage, Deprotection, Purification, and Analysis: Follow steps 7 and 8 from Protocol 1.

Data Presentation

The following tables summarize expected quantitative data for the synthesis of an RGD peptide containing (2S,4R)-4-Azido-L-proline. Actual results may vary depending on the specific peptide sequence, synthesis scale, and instrumentation.

| Parameter | Protocol 1: Direct Coupling | Protocol 2: Proline Editing |

| Coupling Reagent | HATU/DIPEA or HCTU/DIPEA | Standard coupling for Hyp, then MsCl/DIPEA and NaN3 |

| Equivalents of Amino Acid | 4 eq. | 4 eq. (for Hyp) |

| Coupling Time | 4 hours (or double coupling) | 1-2 hours (for Hyp) |

| On-Resin Reaction Time | N/A | Mesylation: 2h; Azidation: 12-24h |

| Expected Crude Purity | >70% | >65% |

| Expected Overall Yield | 15-30% | 10-25% |

Table 1: Comparison of SPPS protocols for incorporating (2S,4R)-4-Azido-L-proline.

| Coupling Reagent | Typical Coupling Efficiency for Hindered Amino Acids |

| DIC/HOBt | 70-85% |

| HBTU/DIPEA | 85-95% |

| HATU/DIPEA | >95% |

| HCTU/DIPEA | >95% |

Table 2: Typical coupling efficiencies of various reagents for sterically hindered amino acids.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

αvβ3 Integrin Signaling Pathway

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with (2S,4R)-H-L-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for forging stable triazole linkages.[1] This reaction's high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions have cemented its importance in drug discovery, chemical biology, and materials science.[2] (2S,4R)-H-L-Pro(4-N3)-OH is a versatile building block that incorporates an azide-functionalized proline scaffold, making it an invaluable tool for synthesizing novel peptidomimetics and other complex molecular architectures. The resulting 1,2,3-triazole moiety can act as a bioisostere for the peptide bond, often enhancing metabolic stability and influencing molecular conformation.[3][4]

These application notes provide a detailed guide for utilizing this compound in CuAAC reactions, including experimental protocols and data presentation for the synthesis of triazole-containing peptidomimetics.

Key Applications

-

Peptidomimetic Synthesis: The triazole linkage formed via click chemistry can serve as a surrogate for the amide bond in peptides, leading to peptidomimetics with improved pharmacokinetic properties.[2][3]

-

Drug Discovery: This methodology is employed to create libraries of novel compounds for high-throughput screening against various biological targets, including enzymes and receptors involved in cancer, infectious diseases, and metabolic disorders.[5]

-

Bioconjugation: The azide (B81097) group on the proline scaffold allows for the specific attachment of reporter molecules, such as fluorophores or biotin, for use in imaging and diagnostic applications.[6]

-

Material Science: Incorporation of this functionalized proline into polymers and other materials can introduce novel properties and functionalities.[6]

Reaction Mechanism and Experimental Workflow

The CuAAC reaction proceeds via a catalytic cycle initiated by the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide to form a six-membered cupracycle, which subsequently collapses to the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.

Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The general experimental workflow for a solution-phase CuAAC reaction is outlined below. This can be adapted for solid-phase synthesis as well.

Caption: General experimental workflow for a solution-phase CuAAC reaction.

Illustrative Application in Drug Development: Targeting Cancer Pathways

Peptidomimetics derived from proline analogues have shown promise as inhibitors of enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs).[7] For instance, a peptidomimetic designed using a proline scaffold could potentially act as a dual inhibitor of MMP-9 and CAII, both of which are overexpressed in certain tumors and contribute to invasion and metastasis.[7] The following diagram illustrates this hypothetical therapeutic approach.

References

- 1. bachem.com [bachem.com]

- 2. bachem.com [bachem.com]

- 3. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]

- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Multitargeting application of proline-derived peptidomimetics addressing cancer-related human matrix metalloproteinase 9 and carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizing 4-Azido-Proline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-azido-proline in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful copper-free click chemistry reaction. This bioorthogonal conjugation method is highly valuable for applications in drug development, peptide synthesis, and bioconjugation where the cytotoxicity of a copper catalyst is a concern.[1][2]

Introduction to SPAAC

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction between a cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage. The reaction is driven by the ring strain of the cyclooctyne, eliminating the need for a cytotoxic copper catalyst, which makes it ideal for applications in living systems.[1] The use of 4-azido-proline allows for the site-specific incorporation of an azide moiety into peptides and other molecules, enabling their conjugation to cyclooctyne-modified partners such as imaging agents, drugs, or delivery vehicles.

Data Presentation

The following tables summarize key quantitative data for optimizing SPAAC reactions. While specific kinetic data for 4-azido-proline is not extensively published, the provided data for similar azido (B1232118) compounds and common cyclooctynes like Dibenzocyclooctyne (DBCO) serve as a strong starting point for experimental design.

Table 1: General Second-Order Rate Constants for DBCO Derivatives with Azides

| Cyclooctyne Derivative | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| DBCO Derivatives | ~0.1 - 2.0 | [3] |

| Sulfo-DBCO-amine with model azides | 0.27 - 1.22 | [3][4] |

| DBCO-Trastuzumab with model azides | Slower than Sulfo-DBCO-amine | [3] |

| DBCO-PEG5-Trastuzumab with model azides | 0.18 - 0.37 | [3][4] |

Note: The presence of a PEG linker can enhance reaction rates by reducing steric hindrance and improving solubility.[4]

Table 2: Influence of Reaction Conditions on SPAAC Kinetics

| Parameter | Condition | Effect on Reaction Rate | Reference |

| Buffer | HEPES (pH 7) | Generally higher rates compared to PBS | [4][5] |

| PBS (pH 7) | Lower rates compared to HEPES | [4][5] | |

| DMEM | Faster than RPMI | [4][5] | |

| pH | Higher pH (up to 10) | Generally increased rates (except in HEPES) | [4] |

| Temperature | 25°C vs 37°C | Higher temperature generally increases rate | [4] |

| Reactant Concentration | Higher concentrations | Faster reaction (Law of Mass Action) | [3] |

| Solvent | DMSO | Often used to dissolve DBCO reagents | [3][6] |

| Aqueous buffers | Preferred for biological applications | [1] |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(4S)-4-azido-L-proline

This protocol is adapted from methods for synthesizing azido amino acids and provides a plausible route for preparing the necessary building block for peptide synthesis.[7][8]

Materials:

-

Fmoc-(4R)-hydroxy-L-proline

-

4-Nitrobenzoic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Mitsunobu Reaction (Inversion of Stereochemistry):

-

Dissolve Fmoc-(4R)-hydroxy-L-proline, 4-nitrobenzoic acid, and PPh₃ in anhydrous THF.

-

Cool the solution to 0°C and slowly add DIAD.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify by silica gel chromatography to obtain the 4S-nitrobenzoate intermediate.

-

-

Azide Substitution:

-

Dissolve the 4S-nitrobenzoate intermediate in DMF.

-

Add sodium azide and heat the reaction to 60-80°C.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and partition between EtOAc and water.

-

Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to yield Fmoc-(4S)-4-azido-L-proline.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: General Procedure for SPAAC Bioconjugation with a 4-Azido-Proline Containing Peptide

This protocol outlines the general workflow for conjugating a peptide containing 4-azido-proline to a DBCO-functionalized molecule.

Materials:

-

Peptide containing 4-azido-proline

-

DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester for labeling a protein, or a small molecule with a DBCO tag)

-

Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.4. Ensure the buffer is free of sodium azide.[3]

-

Organic Solvent (if needed): Anhydrous DMSO or DMF for dissolving the DBCO reagent.[6]

-

Purification system: Size-exclusion chromatography (SEC), dialysis, or HPLC.

Procedure:

-

Reagent Preparation:

-

Dissolve the peptide containing 4-azido-proline in the chosen reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

-

Dissolve the DBCO-containing reagent in a minimal amount of an appropriate organic solvent like DMSO before adding it to the aqueous reaction mixture.[3][6] The final concentration of the organic solvent should typically be kept below 10-15% to avoid precipitation of biomolecules.[3]

-

-

Conjugation Reaction:

-

Combine the 4-azido-proline containing peptide and the DBCO-functionalized molecule in the reaction buffer.

-

A molar excess of 1.5 to 10-fold of the DBCO reagent can be used to drive the reaction to completion.[6]

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[9] For slower reactions, incubation can be extended to 24-48 hours.[10] The reaction progress can be monitored (see Protocol 3).

-

-

Purification of the Conjugate:

-

Remove unreacted DBCO reagent and other small molecules using a suitable purification method.

-

For protein conjugates, size-exclusion chromatography (e.g., Zeba™ spin desalting columns) or dialysis are effective.[6]

-

For smaller molecule conjugates, HPLC can be used for purification.

-

-

Characterization:

-

Confirm the formation of the conjugate using SDS-PAGE (for protein conjugates, a band shift will be observed), mass spectrometry (to confirm the mass of the conjugate), or HPLC.

-

Protocol 3: Monitoring SPAAC Reaction Progress using UV-Vis Spectrophotometry

The progress of the SPAAC reaction can be conveniently monitored by the decrease in absorbance of the DBCO group at approximately 309 nm.[3][9]

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Reaction mixture from Protocol 2

Procedure:

-

Spectrophotometer Setup:

-

Set the UV-Vis spectrophotometer to measure absorbance at 309 nm.[3]

-

-

Sample Preparation:

-

Prepare the reaction mixture as described in Protocol 2. The initial concentration of the DBCO reagent should result in an absorbance reading within the linear range of the instrument.

-

Use a reference cuvette containing the buffer and the 4-azido-proline containing molecule to zero the spectrophotometer.[3]

-

-

Data Acquisition:

-

Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule.

-

Immediately begin monitoring the absorbance at 309 nm over time.[3]

-

Record data points at regular intervals until the absorbance stabilizes, indicating the reaction has reached completion.[9]

-

-

Data Analysis (Optional - for determining reaction kinetics):

-

Plot the natural logarithm of the DBCO concentration (proportional to the absorbance at 309 nm) versus time.

-

For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant.[3]

-

Visualizations

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for a SPAAC reaction using 4-azido-proline.

Caption: Application of SPAAC with 4-azido-proline in cellular imaging.

References

- 1. researchgate.net [researchgate.net]

- 2. vectorlabs.com [vectorlabs.com]

- 3. benchchem.com [benchchem.com]

- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides | Semantic Scholar [semanticscholar.org]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

Application Notes and Protocols for Metabolic Labeling of Nascent Proteins in Mammalian Cells with (2S,4R)-4-Azido-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to specifically label and identify newly synthesized proteins is crucial for understanding cellular processes in both health and disease. Metabolic labeling with non-canonical amino acids containing bioorthogonal functional groups, followed by click chemistry, has emerged as a powerful technique for achieving this. (2S,4R)-4-Azido-L-proline (AzPro) is a proline analog that can be incorporated into nascent polypeptide chains during protein synthesis. The azide (B81097) group on AzPro provides a handle for subsequent covalent modification with alkyne-bearing reporter tags via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This allows for the visualization, enrichment, and identification of newly synthesized, proline-containing proteins.

These application notes provide a comprehensive overview and detailed protocols for the metabolic labeling of nascent proteins in mammalian cells using AzPro. The methodologies described are based on established principles of metabolic labeling and click chemistry, with specific details adapted from studies using similar azido-amino acids.

Data Presentation

Successful metabolic labeling with AzPro depends on optimizing several experimental parameters. The following tables provide a summary of typical concentration ranges and incubation times. Note that these values are starting points and may require optimization for specific cell lines and experimental goals.

Table 1: Recommended Concentration Ranges for (2S,4R)-4-Azido-L-proline Labeling

| Parameter | Concentration Range | Notes |

| AzPro Concentration | 50 µM - 500 µM | Higher concentrations may increase labeling efficiency but can also lead to cytotoxicity. Optimal concentration should be determined empirically for each cell type. |

| Labeling Time | 4 - 24 hours | Shorter times are suitable for capturing rapid changes in protein synthesis, while longer times increase the signal from lower abundance proteins. |

| Cell Density | 70-80% confluency | Cells should be in a logarithmic growth phase for active protein synthesis. |

Table 2: Click Chemistry Reagent Concentrations

| Reagent | Stock Concentration | Final Concentration |

| Alkyne-fluorophore/biotin | 1-10 mM in DMSO | 10-100 µM |

| Copper(II) Sulfate (B86663) (CuSO₄) | 50 mM in H₂O | 0.5-1 mM |

| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in H₂O | 0.5-1 mM |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 10 mM in DMSO | 100 µM |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent Proteins with (2S,4R)-4-Azido-L-proline

This protocol describes the incorporation of AzPro into newly synthesized proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Proline-free cell culture medium

-

(2S,4R)-4-Azido-L-proline (AzPro)

-

Phosphate-buffered saline (PBS)

-

Cell scraper or trypsin

Procedure:

-

Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow until they reach 70-80% confluency.

-

Starvation (Optional but Recommended): To enhance the incorporation of AzPro, gently wash the cells twice with pre-warmed PBS and then incubate in proline-free medium for 1-2 hours.

-

Labeling: Replace the proline-free medium with fresh proline-free medium supplemented with the desired concentration of AzPro (e.g., 100 µM).

-

Incubation: Incubate the cells for the desired labeling period (e.g., 4-24 hours) under normal cell culture conditions (37°C, 5% CO₂).

-

Cell Harvest:

-

For adherent cells, wash the cells twice with cold PBS. Lyse the cells directly on the plate or detach them using a cell scraper or trypsin.

-

For suspension cells, pellet the cells by centrifugation, wash twice with cold PBS, and proceed to lysis.

-

-

Cell Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The protein lysate is now ready for downstream click chemistry applications.

Protocol 2: Click Chemistry Reaction for Tagging AzPro-labeled Proteins

This protocol describes the copper-catalyzed click chemistry reaction to attach a reporter molecule (e.g., a fluorophore or biotin) to the azide group of the incorporated AzPro.

Materials:

-

AzPro-labeled protein lysate from Protocol 1

-

Alkyne-functionalized reporter tag (e.g., alkyne-biotin or alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

DMSO

-

Cold acetone (B3395972)

Procedure:

-

Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the click chemistry reaction mix. For a 100 µL final reaction volume:

-

50 µg of AzPro-labeled protein lysate

-

Add lysis buffer to bring the volume to 85 µL.

-

5 µL of 10 mM alkyne-reporter stock solution (final concentration: 500 µM)

-

2 µL of 50 mM CuSO₄ stock solution (final concentration: 1 mM)

-

4 µL of 50 mM TCEP stock solution (final concentration: 2 mM)

-

4 µL of 10 mM TBTA stock solution (final concentration: 400 µM)

-

Note: It is recommended to pre-mix the CuSO₄ and TBTA before adding to the reaction.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking.

-

Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of cold acetone and incubating at -20°C for at least 1 hour.

-

Pellet and Wash: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully discard the supernatant and wash the protein pellet with cold methanol (B129727) or acetone.

-

Resuspend: Air-dry the pellet and resuspend in a suitable buffer (e.g., PBS or SDS-PAGE loading buffer) for downstream analysis.

Mandatory Visualizations

Caption: Experimental workflow for metabolic labeling and detection.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Downstream Applications

Following successful labeling and click chemistry, the tagged proteins can be analyzed using a variety of techniques:

-

Visualization: If a fluorescent alkyne was used, the newly synthesized proteins can be visualized by SDS-PAGE followed by in-gel fluorescence scanning or by fluorescence microscopy.

-

Enrichment: If an alkyne-biotin tag was used, the labeled proteins can be enriched from the total proteome using streptavidin-coated beads.

-

Mass Spectrometry: Enriched proteins can be identified and quantified using mass spectrometry-based proteomic approaches, providing insights into the dynamics of the proteome.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Insufficient AzPro concentration or incubation time. | Optimize AzPro concentration and labeling duration. Ensure cells are in a proliferative state. |

| Cell toxicity due to high AzPro concentration. | Perform a dose-response curve to determine the optimal, non-toxic concentration of AzPro. | |

| High Background in Click Reaction | Incomplete removal of unincorporated AzPro. | Ensure thorough washing of cells before lysis. |

| Non-specific binding of the alkyne probe. | Include appropriate negative controls (e.g., cells not treated with AzPro). | |

| Protein Degradation | Insufficient protease inhibitors. | Always use a fresh cocktail of protease inhibitors in the lysis buffer. |

Application Notes and Protocols for In Vivo Protein Dynamics Studies Using (2S,4R)-H-L-Pro(4-N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction